



toxicological data for 2-((p-Aminophenyl)sulphonyl)ethanol

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Compound of Interest

2-((pAminophenyl)sulphonyl)ethanol

Cat. No.:

B1266255

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An in-depth analysis of the toxicological profile of **2-((p-Aminophenyl)sulphonyl)ethanol** is challenging due to a lack of direct data on this specific compound in publicly available scientific literature and databases. However, by examining a closely related and well-studied compound, Dapsone (4,4'-diaminodiphenyl sulfone), we can infer a potential toxicological profile and provide a framework for its assessment. Dapsone is structurally similar, and its toxicological mechanisms, particularly those related to oxidative stress and methemoglobinemia, are well-documented.

This guide provides a comprehensive overview of the toxicological data for Dapsone as a surrogate for **2-((p-Aminophenyl)sulphonyl)ethanol**, targeting researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Toxicological Data Summary

The toxicological data for Dapsone is summarized below, providing insights into its potential effects. This data is critical for understanding the compound's safety profile.



Parameter	Species	Route of Administration	Value	Reference
LD50	Mouse	Oral	447 mg/kg	_
LD50	Rat	Oral	>2000 mg/kg	
LD50	Rabbit	Oral	500 mg/kg	
Methemoglobin Formation	Human	Oral (overdose)	Significant	
Primary Mechanism of Toxicity	In vitro/In vivo	Multiple	Oxidative stress	-

Key Toxicological Endpoints:

- Acute Toxicity: Dapsone exhibits moderate acute toxicity upon oral administration in animal models.
- Hematologic Toxicity: The most significant toxicological effect of Dapsone is methemoglobinemia, characterized by the oxidation of ferrous iron in hemoglobin to the ferric state, which is incapable of binding oxygen. This leads to functional anemia and cyanosis.
- Metabolism-Induced Toxicity: The toxicity of Dapsone is intrinsically linked to its metabolism.
 The N-hydroxylation of Dapsone to its hydroxylamine metabolite (DDS-NOH) is a critical step, as this metabolite is a potent oxidizing agent responsible for methemoglobin formation.

Experimental Protocols

To assess the potential hematologic toxicity of a compound like **2-((p-Aminophenyl)sulphonyl)ethanol**, a standard in vitro protocol for evaluating methemoglobin formation can be employed.

Protocol: In Vitro Methemoglobin Formation Assay

1. Objective: To determine the potential of a test compound to induce methemoglobin formation in red blood cells.



2. Materials:

- Freshly collected whole blood from a suitable species (e.g., rat, human).
- Phosphate-buffered saline (PBS), pH 7.4.
- Test compound (e.g., 2-((p-Aminophenyl)sulphonyl)ethanol).
- Positive control (e.g., Dapsone hydroxylamine).
- Negative control (vehicle, e.g., DMSO).
- · Spectrophotometer.

3. Methodology:

- Preparation of Red Blood Cell (RBC) Suspension:
- Centrifuge whole blood to separate plasma and buffy coat.
- Wash the RBC pellet three times with PBS.
- Resuspend the RBCs in PBS to a final hematocrit of 2%.
- Incubation:
- Pre-incubate the RBC suspension at 37°C for 10 minutes.
- Add the test compound, positive control, or negative control to the RBC suspension.
- Incubate the mixture for a specified time course (e.g., 0, 30, 60, 120 minutes) at 37°C with gentle shaking.
- Measurement of Methemoglobin:
- At each time point, take an aliquot of the RBC suspension.
- Lyse the RBCs with a hypotonic solution.
- Measure the absorbance of the lysate at multiple wavelengths (e.g., 630 nm and 576 nm) using a spectrophotometer.
- Calculate the percentage of methemoglobin using a standard formula (e.g., the Evelyn-Malloy method).

4. Data Analysis:

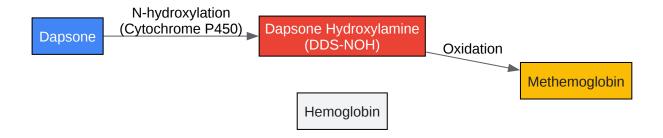
- Plot the percentage of methemoglobin formation against time for each concentration of the test compound.
- Compare the results to the positive and negative controls to determine the methemoglobinforming potential of the test compound.



Visualizations

Metabolic Pathway of Dapsone

The following diagram illustrates the key metabolic pathway of Dapsone leading to the formation of its toxic hydroxylamine metabolite.



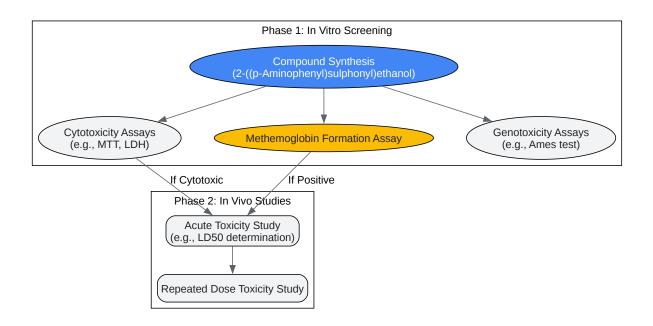
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Metabolic activation of Dapsone to its toxic metabolite.

Experimental Workflow for In Vitro Toxicity Screening

This diagram outlines a typical workflow for screening the potential toxicity of a new chemical entity.





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A generalized workflow for toxicological assessment.

In conclusion, while direct toxicological data for **2-((p-Aminophenyl)sulphonyl)ethanol** is not available, the information on its structural analog, Dapsone, provides a solid foundation for its toxicological assessment. The primary concern would be hematologic toxicity, specifically methemoglobinemia, driven by metabolic activation. The provided experimental protocol and workflows offer a clear path for researchers to evaluate the safety profile of this and other novel sulfonamide compounds.

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